Cas no 1261603-33-1 (5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde)

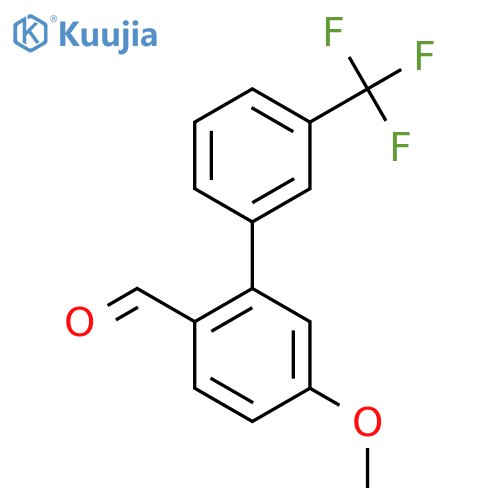

1261603-33-1 structure

商品名:5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde

CAS番号:1261603-33-1

MF:C15H11F3O2

メガワット:280.241854906082

CID:4993060

5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde

- COc1ccc(C=O)c(c1)-c1cccc(c1)C(F)(F)F

-

- インチ: 1S/C15H11F3O2/c1-20-13-6-5-11(9-19)14(8-13)10-3-2-4-12(7-10)15(16,17)18/h2-9H,1H3

- InChIKey: FZHNNYLIACUMLK-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=CC(=C1)C1C=C(C=CC=1C=O)OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 330

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 26.3

5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011008650-500mg |

5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde |

1261603-33-1 | 97% | 500mg |

$839.45 | 2023-09-03 | |

| Alichem | A011008650-250mg |

5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde |

1261603-33-1 | 97% | 250mg |

$475.20 | 2023-09-03 | |

| Alichem | A011008650-1g |

5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde |

1261603-33-1 | 97% | 1g |

$1534.70 | 2023-09-03 |

5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1261603-33-1 (5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量